molecular formula C9H9NO3 B14842072 3-Cyclopropoxyisonicotinic acid

3-Cyclopropoxyisonicotinic acid

Cat. No.: B14842072
M. Wt: 179.17 g/mol
InChI Key: GPEXMEAQCVLPLG-UHFFFAOYSA-N
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Description

3-Cyclopropoxyisonicotinic acid is an organic compound with the molecular formula C9H9NO3 It is a derivative of isonicotinic acid, where a cyclopropoxy group is attached to the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxyisonicotinic acid typically involves the cyclopropanation of isonicotinic acid derivatives. One common method is the reaction of isonicotinic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxyisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Cyclopropoxyisonicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxyisonicotinic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyclopropoxy group can influence the compound’s binding affinity and selectivity, making it a valuable tool in drug design.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: A precursor to 3-Cyclopropoxyisonicotinic acid, with a carboxylic acid group at the 4-position of the pyridine ring.

    Nicotinic acid: Similar structure but with the carboxylic acid group at the 3-position.

    Picolinic acid: An isomer with the carboxylic acid group at the 2-position.

Uniqueness

This compound is unique due to the presence of the cyclopropoxy group, which can impart different chemical and biological properties compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

3-cyclopropyloxypyridine-4-carboxylic acid

InChI

InChI=1S/C9H9NO3/c11-9(12)7-3-4-10-5-8(7)13-6-1-2-6/h3-6H,1-2H2,(H,11,12)

InChI Key

GPEXMEAQCVLPLG-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2)C(=O)O

Origin of Product

United States

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